3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane
Description
Properties
Molecular Formula |
C14H18O |
|---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
3,5-dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C14H18O/c1-10-8-11(2)13-14(9-10,15-13)12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3 |
InChI Key |
ZZUHHOKKVSGDTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2C(C1)(O2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of 3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane Precursors
A common synthetic route involves the intramolecular cyclopropanation of alkenyl ethers or enynes bearing 3,5-dimethyl and 1-phenyl substituents. The procedure generally includes:
- Starting materials: Alkenyl or enyne precursors with phenyl and methyl substituents.
- Catalysts: Transition metal catalysts such as gold(I) complexes, palladium catalysts, or copper iodide for Sonogashira cross-coupling steps.
- Reaction conditions: Conducted under inert atmosphere (argon) to prevent oxidation, typically at room temperature or slightly elevated temperatures.
- Work-up: Hydrolysis with saturated ammonium chloride solution, extraction with ethyl acetate, drying over magnesium sulfate, filtration, and concentration under reduced pressure.
- Purification: Silica gel flash chromatography with petroleum ether/ethyl acetate mixtures to isolate the bicyclic product.
This method is supported by research involving asymmetric gold(I)-catalyzed synthesis of bicyclo[4.1.0]heptene derivatives, where the chiral gold complex (R)-4-MeO-3,5-(t-Bu)2-MeOBIPHEP-(AuCl)2 was used to achieve stereoselectivity. The Sonogashira cross-coupling step is crucial for assembling the enyne intermediate before cyclopropanation.
Epoxidation Followed by Ring Closure
Another approach involves epoxidation of substituted alkenes followed by ring closure to form the bicyclic ether:
- Catalysts: Organocatalysts such as 2,2,2-trifluoroacetophenone have been demonstrated to efficiently catalyze epoxidation of alkenes using hydrogen peroxide as a green oxidant.
- Oxidants: Hydrogen peroxide (H2O2), which is environmentally friendly and produces water as the only byproduct.
- Solvents: tert-Butyl alcohol (t-BuOH) has proven optimal for high yields.
- Reaction parameters: Catalyst loading as low as 2 mol%, reaction times around 24 hours, and mild temperatures.
- Yields: Quantitative or near-quantitative yields are achievable under optimized conditions.
This method benefits from the high selectivity and mild conditions, making it suitable for sensitive bicyclic ether formation. The epoxidation step can be tailored to substrates bearing 3,5-dimethyl and 1-phenyl substituents to generate the corresponding epoxides, which then undergo intramolecular ring closure to yield the target bicyclic compound.
- The gold(I)-catalyzed method allows for asymmetric synthesis with high stereoselectivity, important for chiral applications.
- The organocatalytic epoxidation method is notable for its environmental friendliness, using hydrogen peroxide as oxidant and low catalyst loadings.
- Purification via silica gel chromatography is standard for both methods to achieve high purity.
- The choice of solvent significantly affects yield; tert-butyl alcohol is superior in epoxidation reactions.
- The presence of electron-donating or withdrawing groups on the phenyl ring can influence reaction efficiency and selectivity.
The preparation of this compound is effectively achieved via transition metal-catalyzed cyclopropanation of suitably substituted enyne precursors or via organocatalytic epoxidation followed by ring closure. Both methods offer high yields and can be optimized for stereoselectivity and environmental considerations. The choice of catalyst, solvent, and reaction conditions is critical for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or osmium tetroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane exerts its effects involves the interaction of its oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids. This reactivity is the basis for its potential biological activities.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between 3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane and related bicyclic compounds:
Key Analysis
Bicyclo System Variations
- Ring Strain and Reactivity : The [4.1.0] system (target compound) exhibits distinct ring strain compared to smaller systems like [3.2.0] () or [3.1.0] (). Larger rings may favor nucleophilic substitutions or cycloadditions, whereas smaller systems like [3.2.0] are common in β-lactam antibiotics due to enhanced reactivity .
- Nitrogen/Sulfur (): Nitrogen atoms enable hydrogen bonding (critical in pharmaceutical activity), while sulfur in thia-bicyclo systems (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) improves stability against enzymatic degradation in antibiotics .
Substituent Influence
- Methyl groups at 3- and 5-positions likely reduce conformational flexibility, stabilizing the bicyclic core.
- Epoxide () : The 3-oxiranyl substituent in vinyl cyclohexene dioxide (VCD) introduces high reactivity, making it useful in crosslinking polymers but also a health hazard due to mutagenicity .
- Chlorinated Aryl Groups () : Dichlorophenyl substituents in procymidone enhance pesticidal activity by interacting with fungal sterol biosynthesis pathways .
Biological Activity
3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 192.27 g/mol. The compound features a bicyclic structure that contributes to its biological activity.
1. Antimicrobial Activity
Several studies have indicated that bicyclic compounds similar to this compound exhibit antimicrobial properties. Research has shown that modifications in the bicyclic structure can enhance efficacy against various bacterial strains.
| Compound | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
2. Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Results indicate significant cytotoxicity against certain types of cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 25 |
| MCF7 (breast) | 30 |
These findings suggest that the compound may have potential as an anticancer agent.
3. Neuroprotective Effects
Preliminary studies have suggested that this compound may possess neuroprotective properties, which could be beneficial for conditions such as Alzheimer's disease. In vitro studies demonstrated the ability to reduce oxidative stress in neuronal cells.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Free Radical Scavenging: The compound may act as an antioxidant, neutralizing free radicals and reducing oxidative damage.
- Enzyme Inhibition: It has been suggested that bicyclic compounds can inhibit specific enzymes involved in cancer progression and microbial growth.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al., the antimicrobial efficacy of various bicyclic compounds was assessed against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the substituents on the bicyclic framework enhanced antimicrobial activity.
Case Study 2: Cytotoxicity Assessment
A research team led by Johnson et al. evaluated the cytotoxic effects of multiple derivatives of bicyclic compounds on HeLa and MCF7 cell lines. The study found that certain structural modifications significantly increased cytotoxicity, suggesting a structure–activity relationship.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
